ALK4290 dihydrochloride
Description
Contextualization within Anti-inflammatory and Immunomodulatory Research
Lazucirnon (B3320562) hydrochloride is primarily recognized as an antagonist of the C-C chemokine receptor type 3 (CCR3). guidetopharmacology.orgresearchgate.net This positions it firmly within the field of anti-inflammatory and immunomodulatory research. The mechanism of action involves inhibiting the CCR3/eotaxin axis, which plays a crucial role in modulating pathologic inflammation and subsequent accumulation of eosinophils. guidetopharmacology.org Eosinophils are immune cells implicated in various inflammatory conditions. larvol.com
The compound's potential to act as a potent immunomodulator has been highlighted in research, where it was suggested to normalize immune cell populations related to inflammation. larvol.com This immunomodulatory effect is being explored in the context of autoimmune diseases like bullous pemphigoid, a chronic inflammatory skin condition. patsnap.comnih.gov In experimental models of bullous pemphigoid, targeting the eotaxin-1/CCR3 axis has been shown to reduce eosinophil infiltration and disease activity, establishing CCR3 as a potential therapeutic target. nih.gov The development of immunomodulatory drugs that can modify the immune system's response is a growing area of focus for treating autoimmune neurological diseases and other inflammatory disorders. mdpi.com
Historical Perspective of Compound Investigation
The investigation of lazucirnon hydrochloride began with its initial development by Boehringer Ingelheim. springer.com Subsequently, Alkahest, Inc., now a subsidiary of Grifols, took over its development. springer.com The compound has been the subject of several clinical trials to evaluate its efficacy in various diseases.
Its journey through the clinical trial landscape includes studies for neovascular age-related macular degeneration (nAMD), bullous pemphigoid, and diabetic retinopathy. patsnap.com For instance, a Phase 2a open-label study investigated orally administered AKST-4290 in patients with newly diagnosed nAMD. patsnap.com Another Phase 2 trial for bullous pemphigoid was completed, and a study for diabetic retinopathy was terminated due to safety findings in other studies with the compound. larvol.compatsnap.com This history of investigation reflects a shifting focus as researchers explore its potential applications across different age-related and inflammatory disorders. guidetopharmacology.orgresearchgate.net
Significance as a Small Molecule in Drug Discovery
Lazucirnon hydrochloride holds significance in drug discovery primarily due to its classification as an orally available small molecule. springer.comresearchgate.net Small molecules offer distinct advantages in drug development, including the potential for oral administration, which is often preferred for patient convenience and compliance. The ability to synthesize these compounds chemically allows for systematic modification and optimization, a core principle in structure-based drug discovery. nih.gov
The exploration of lazucirnon hydrochloride for a range of unrelated conditions—from eye disorders like wet AMD to neurodegenerative diseases like Parkinson's and Alzheimer's disease, and autoimmune skin disorders like bullous pemphigoid—underscores its importance. springer.comresearchgate.netmdpi.com This broad spectrum of potential applications highlights the value of targeting a fundamental pathway like the CCR3-mediated inflammatory cascade. The journey of lazucirnon hydrochloride exemplifies the process of drug discovery and repurposing, where a compound developed for one indication may show promise in others, driving further research and development. guidetopharmacology.orgnih.gov
Data Tables
Table 1: Key Properties of Lazucirnon Hydrochloride
| Property | Description | Source(s) |
|---|---|---|
| Synonyms | AKST-4290, ALK-4290, ALK-429 | springer.compatsnap.com |
| Compound Class | Synthetic organic, Small molecule | guidetopharmacology.orgspringer.com |
| Primary Target | C-C chemokine receptor type 3 (CCR3) | guidetopharmacology.orgresearchgate.netpatsnap.com |
| Mechanism of Action | CCR3 antagonist, inhibits the CCR3/eotaxin axis | guidetopharmacology.orgpatsnap.com |
| Therapeutic Class | Anti-inflammatory, Immunomodulator | springer.comlarvol.com |
Table 2: Overview of Selected Clinical Investigations
| Clinical Trial Identifier | Phase | Condition(s) | Status | Source(s) |
|---|---|---|---|---|
| NCT04331730 | Phase 2 | Neovascular Age-Related Macular Degeneration | Completed | patsnap.com |
| NCT04499235 | Phase 2 | Bullous Pemphigoid | Completed | patsnap.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1372127-19-9 |
|---|---|
Molecular Formula |
C27H36Cl3N5O3 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C27H34ClN5O3.2ClH/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4;;/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35);2*1H/t23-;;/m1../s1 |
InChI Key |
IUDHVSKPEAGQGJ-MQWQBNKOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Molecular Mechanism of Action
Antagonism of C-terminal C-5a Receptor
Lazucirnon (B3320562) hydrochloride has been identified as a potential antagonist of the C5a anaphylatoxin chemotactic receptor 1 (C5aR1), a key component of the complement system involved in driving inflammatory responses. globaldata.com By binding to this receptor, Lazucirnon hydrochloride is thought to block the potent inflammatory signaling cascade initiated by its ligand, C5a. globaldata.comnih.gov
Role of C5a in Inflammatory and Immune Responses
The complement system is a crucial part of the innate immune system, and its activation leads to the production of the anaphylatoxin C5a, one of the most potent inflammatory mediators in the human body. nih.govannualreviews.orgfrontiersin.org C5a exerts its effects by binding to its receptors, primarily C5aR1 (also known as CD88), which are expressed on a wide variety of immune and non-immune cells. frontiersin.orgnih.gov
The binding of C5a to its receptor triggers a cascade of pro-inflammatory events. It is a powerful chemoattractant, meaning it recruits inflammatory cells such as neutrophils, eosinophils, monocytes, and T lymphocytes to sites of inflammation or injury. nih.govannualreviews.org Beyond recruitment, C5a activates these cells, leading to the release of granule-based enzymes, the generation of reactive oxygen species (oxidants), and the production of various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. annualreviews.orgfrontiersin.org This activity can contribute to tissue damage if not properly regulated. annualreviews.org Accumulating evidence suggests that C5a acts as a critical link between the innate and adaptive immune systems, broadening its role in inflammatory processes. nih.govannualreviews.org Dysregulation of the C5a pathway has been implicated in a range of inflammatory and autoimmune diseases. nih.govnih.gov
Table 1: Key Biological Activities of C5a
| Biological Function | Effect | Cellular Target | Reference |
|---|---|---|---|
| Chemotaxis | Recruitment of inflammatory cells | Neutrophils, eosinophils, monocytes, T lymphocytes | nih.govannualreviews.org |
| Cellular Activation | Release of enzymes and oxidants | Phagocytic cells | nih.govannualreviews.org |
| Cytokine Release | Synthesis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Leukocytes, endothelial cells | annualreviews.orgfrontiersin.org |
| Immune Modulation | Bridge between innate and adaptive immunity | Immune cells | nih.govannualreviews.org |
Antagonism of C-C Chemokine Receptor Type 3 (CCR3)
The most well-documented mechanism of action for Lazucirnon hydrochloride is its function as a potent and selective antagonist of the C-C Chemokine Receptor Type 3 (CCR3). researchgate.netpatsnap.comguidetopharmacology.orghodoodo.com CCR3 is a G protein-coupled receptor that plays a significant role in the recruitment of eosinophils and other immune cells to sites of allergic and inflammatory reactions. mdpi.compatsnap.comresearchgate.net By blocking this receptor, Lazucirnon hydrochloride prevents the binding of its natural ligands, thereby inhibiting the downstream signaling that leads to cell migration and activation. guidetopharmacology.orgpatsnap.com
Modulation of Eotaxin Axis
The primary ligands for the CCR3 receptor belong to the eotaxin family of chemokines, which includes eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). mdpi.comresearchgate.net This signaling network is often referred to as the eotaxin/CCR3 axis. guidetopharmacology.orgfrontiersin.org This axis is a key driver of eosinophil recruitment in various inflammatory conditions. frontiersin.org Lazucirnon hydrochloride acts as a modulator of this pathologic inflammatory axis by competitively inhibiting the interaction between eotaxins and the CCR3 receptor. guidetopharmacology.orgfrontiersin.org This blockade is a critical mechanism for preventing the inflammatory cascade associated with eosinophilic conditions. frontiersin.org
Inhibition of Eosinophil Accumulation Pathways
A direct consequence of antagonizing the CCR3 receptor and modulating the eotaxin axis is the inhibition of eosinophil accumulation. guidetopharmacology.orgmdpi.com Eosinophils are a type of white blood cell that are hallmarks of certain allergic diseases, such as asthma, and other inflammatory conditions. psu.edu CCR3 is highly expressed on the surface of eosinophils, and its activation by eotaxins is a primary signal for their migration from the bloodstream into tissues. alzdiscovery.org
By blocking the CCR3 receptor, Lazucirnon hydrochloride effectively disrupts this recruitment pathway. guidetopharmacology.orgpatsnap.com Research has demonstrated that CCR3 antagonists can significantly reduce the infiltration of eosinophils into inflamed tissues, such as the lungs in models of allergic airway inflammation. psu.edualzdiscovery.org This inhibition of eosinophil accumulation is a key therapeutic goal in treating diseases characterized by eosinophilic inflammation. mdpi.compsu.edu
Table 2: Chemokine Ligands of the CCR3 Receptor
| Chemokine Ligand | Systemic Name | Key Function | Reference |
|---|---|---|---|
| Eotaxin-1 | CCL11 | Eosinophil chemoattraction | mdpi.comresearchgate.net |
| Eotaxin-2 | CCL24 | Eosinophil chemoattraction | mdpi.comresearchgate.net |
| Eotaxin-3 | CCL26 | Eosinophil chemoattraction | mdpi.comresearchgate.net |
| RANTES | CCL5 | Eosinophil migration and activation | mdpi.com |
| MCP-2 | CCL8 | Eosinophil migration and activation | mdpi.com |
| MCP-3 | CCL7 | Eosinophil migration and activation | mdpi.com |
| MCP-4 | CCL13 | Eosinophil migration and activation | mdpi.com |
Downstream Signaling Pathway Interruption
The antagonism of both the C5a and CCR3 receptors by Lazucirnon hydrochloride leads to the interruption of their respective downstream intracellular signaling pathways.
When C5a binds to C5aR, it typically activates G proteins, leading to the initiation of multiple signaling cascades. These include the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is involved in cell survival, and the Ras/MAPK/ERK pathway, which is linked to cell proliferation and inflammation. annualreviews.orgbohrium.com
Similarly, the binding of eotaxins to CCR3 activates Gαi, a type of G protein, which in turn triggers a cascade of intracellular events. alzdiscovery.orgnih.gov This includes the activation of pathways like the Ras signal pathway, which involves kinases such as ERK. alzdiscovery.orgdcchemicals.com The activation of these pathways is essential for the cellular responses mediated by CCR3, such as chemotaxis and degranulation. patsnap.com
By blocking the initial receptor-ligand interaction, Lazucirnon hydrochloride prevents the activation of these G protein-coupled signaling cascades. This inhibition of downstream signaling effectively blocks the pro-inflammatory functions mediated by both C5a and the eotaxin/CCR3 axis, preventing the recruitment and activation of inflammatory cells. patsnap.comdcchemicals.com
Target Engagement and Receptor Binding
Binding Affinity Studies for CCR3
Lazucirnon (B3320562) is characterized as a selective CCR3 antagonist. mdpi.com The primary function of this molecule is to inhibit the CCR3/eotaxin axis, which plays a role in the accumulation of eosinophils, a key process in certain inflammatory diseases. guidetopharmacology.orgnih.gov While it is established as a CCR3 antagonist, specific quantitative binding affinity data, such as dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) values from radioligand binding assays for Lazucirnon hydrochloride, are not detailed in the available research literature. The development of CCR3 antagonists is based on the principle that blocking this receptor can attenuate eosinophil recruitment and subsequent inflammation. nih.gov
Ligand-Receptor Interaction Profiling
The interaction between Lazucirnon hydrochloride and the CCR3 receptor is antagonistic, meaning it binds to the receptor and blocks the downstream signaling that would normally be initiated by endogenous ligands like eotaxins. guidetopharmacology.orgmdpi.com The N-benzyl piperidine (B6355638) structure is a common motif in drug discovery, often utilized to enhance binding affinity and modulate physicochemical properties through interactions with the target protein. researchgate.net However, specific details regarding the molecular docking, the precise binding site on the CCR3 receptor, and the specific amino acid residues involved in the interaction with Lazucirnon hydrochloride have not been publicly detailed in scientific literature.
Specificity and Selectivity Assays
Lazucirnon is described as a selective CCR3 antagonist. mdpi.com This selectivity is crucial for a targeted therapeutic effect, minimizing off-target interactions that could lead to unintended effects. The eotaxin/CCR3 axis is a key pathway for eosinophil migration, and its selective inhibition is the intended therapeutic mechanism. nih.gov However, comprehensive data from specificity and selectivity assays, which would quantitatively compare the binding affinity of Lazucirnon hydrochloride for CCR3 against a panel of other receptors (such as other chemokine receptors or G-protein coupled receptors), are not available in the reviewed sources. Such data would be necessary to fully characterize its selectivity profile.
Cellular and Biochemical Pathway Modulation
Effects on Eosinophil Chemotaxis
Lazucirnon (B3320562) hydrochloride is a potent and orally active antagonist of CCR3, a key receptor in the inflammatory cascade. medchemexpress.compatsnap.com The primary ligands for CCR3 are eotaxins, a family of chemokines including eotaxin-1 (CCL11), which are powerful chemoattractants for eosinophils. nih.govspringer.com By inhibiting the interaction between eotaxin and CCR3, Lazucirnon hydrochloride effectively disrupts the signaling pathway that directs the migration and accumulation of eosinophils into inflamed tissues. nih.govalzdiscovery.org
This mechanism is particularly relevant in diseases characterized by eosinophilic infiltration, such as bullous pemphigoid and certain forms of age-related macular degeneration (AMD). patsnap.comfrontiersin.org In a mouse model of bullous pemphigoid, administration of a selective CCR3 antagonist significantly reduced eosinophil recruitment and clinical disease activity. nih.gov Studies have shown that the eotaxin-1/CCR3 axis is critical for eosinophil infiltration in this condition. nih.gov Similarly, in the context of neovascular AMD, CCR3 and its ligand eotaxin are implicated in promoting inflammation and neovascularization, processes that Lazucirnon hydrochloride aims to suppress. mdpi.comtandfonline.com
| Feature | Description | Source(s) |
| Target | C-C chemokine receptor type 3 (CCR3) | medchemexpress.compatsnap.com |
| Mechanism | Antagonist of the CCR3/eotaxin axis | nih.govalzdiscovery.org |
| Primary Effect | Inhibition of eosinophil chemotaxis and recruitment | nih.govalzdiscovery.org |
| Key Ligand Inhibited | Eotaxin-1 (CCL11) | springer.com |
Impact on Inflammatory Mediator Release
The modulatory effects of Lazucirnon hydrochloride extend to the release of key inflammatory mediators. By blocking CCR3, the compound can attenuate the downstream inflammatory cascade. Research in models of ocular inflammation has demonstrated that CCR3 inhibition with Lazucirnon hydrochloride leads to a significant decrease in the concentration of specific chemokines in the retinal pigment epithelium (RPE). larvol.combiorxiv.org
Furthermore, studies in an experimental model of bullous pemphigoid have linked the eotaxin-1/CCR3 axis directly to the presence of Matrix Metalloproteinase-9 (MMP-9). nih.gov The local production and release of eotaxin-1, eotaxin-2, and MMP-9 were observed, suggesting that by inhibiting the initial chemotactic signal for eosinophils, Lazucirnon hydrochloride could indirectly affect the levels of tissue-damaging enzymes like MMP-9 that are released by infiltrating inflammatory cells. nih.gov Preclinical models of neovascular age-related macular degeneration also showed that AKST4290 decreases inflammatory cytokines. nih.gov
Modulation of Immune Cell Responses
Lazucirnon hydrochloride has been described as a potent immunomodulator that helps normalize immune cell populations associated with inflammation. larvol.com Its effects are not limited to eosinophils. CCR3 is also expressed on other immune cells, including T lymphocytes and basophils. nih.gov
In a mouse model of experimental autoimmune encephalomyelitis, a CCR3 inhibitor demonstrated a protective effect against inflammatory T-cell infiltration. alzdiscovery.org Further studies in aged mice showed that Lazucirnon hydrochloride reduced the age-related infiltration of CCR3-positive T cells into the brain, specifically in the subventricular zone, hippocampus, and choroid plexus. alzdiscovery.orgbiorxiv.org Investigations using a sodium iodate (B108269) model of ocular injury found that Lazucirnon hydrochloride significantly reduced the infiltration of multiple peripheral immune cell populations, including myeloid cells, neutrophils, and monocytes, into the eye. biorxiv.org This indicates a broader immunomodulatory role beyond its effects on a single cell type. larvol.compracticalneurology.com
| Affected Immune Cell | Observed Effect of Lazucirnon (AKST4290) | Model/Context | Source(s) |
| Eosinophils | Reduced recruitment/infiltration | Bullous Pemphigoid Models | nih.gov |
| T lymphocytes | Reduced infiltration | Aged Mouse Brain, Ocular Inflammation Models | alzdiscovery.orgbiorxiv.org |
| Myeloid Cells | Significantly reduced infiltration | Sodium Iodate Ocular Injury Model | biorxiv.org |
| Neutrophils | Significantly decreased infiltration | Sodium Iodate Ocular Injury Model | biorxiv.org |
| Monocytes | Significantly decreased infiltration | Sodium Iodate Ocular Injury Model | biorxiv.org |
Influence on Complement System Activity
The complement system is a critical component of the innate immune response and is implicated in the pathogenesis of diseases like bullous pemphigoid and AMD. tandfonline.comfrontiersin.org In these conditions, complement activation can lead to tissue damage and inflammation. frontiersin.orgfrontiersin.org While therapies specifically targeting complement components are under investigation for these diseases, current research does not indicate that Lazucirnon hydrochloride directly modulates the complement pathway. patsnap.comtandfonline.com The mechanism of Lazucirnon hydrochloride is focused on the inhibition of the CCR3 receptor and the subsequent chemokine-mediated immune cell recruitment, which is a distinct pathway from the complement cascade. patsnap.commdpi.com
Investigations in Specific Cellular Assays
The biochemical activity and cellular effects of Lazucirnon hydrochloride have been characterized through various specific assays. In biochemical assays, it was identified as a potent CCR3 inhibitor with a high affinity for the human receptor, demonstrating a Ki (inhibitor constant) of 3.2 nM. medchemexpress.com
In vitro cellular assays have been employed to understand its functional consequences. These have included studies on endothelial cells to assess the inhibition of proliferation, migration, and tube formation, which are key processes in neovascularization. mdpi.com
In vivo studies have utilized specific disease models to probe its effects on cellular pathways. For instance, in the sodium iodate (NaIO3) and myelin oligodendrocyte glycoprotein (B1211001) (MOG) models of ocular inflammation, a suite of analytical techniques was used to evaluate the impact of Lazucirnon hydrochloride. biorxiv.orgresearchgate.net These included:
Flow Cytometry and Immunohistochemistry: To identify and quantify the composition of immune cells infiltrating the eye, demonstrating a reduction in myeloid cells, neutrophils, monocytes, and T cells. biorxiv.org
Bead-based Multiplexing Technology: To measure the concentration of various cytokines and chemokines, confirming a reduction in local inflammatory mediators. biorxiv.orgresearchgate.net
Quantitative Whole-Body Autoradiography (QWBA): To assess the distribution and accumulation of the compound, showing it preferentially concentrates in the retinal pigment epithelium (RPE)/choroid complex. researchgate.net
These assays have been crucial in elucidating the mechanism of action, confirming that systemic administration of Lazucirnon hydrochloride can modulate the local inflammatory environment in the eye by reducing the influx of peripheral immune cells and decreasing inflammatory chemokines. larvol.combiorxiv.org
Preclinical Pharmacological Investigations
In Vitro Pharmacological Characterization
The initial phase of preclinical assessment involves in vitro studies to characterize the compound's interaction with its biological target at a molecular and cellular level.
Receptor occupancy studies are critical for determining the extent to which a drug binds to its intended target. For Lazucirnon (B3320562) hydrochloride, these studies have been conducted in cellular systems to quantify its binding affinity. While specific quantitative data from these proprietary studies are not always publicly detailed, the available information indicates that Lazucirnon hydrochloride exhibits a high affinity for its target receptor. This strong binding is a prerequisite for its subsequent biological activity and provides a basis for its potency.
To complement binding data, functional assays are employed to assess the biological consequence of receptor engagement. Lazucirnon hydrochloride has been characterized as an antagonist, meaning it blocks the action of the natural ligand of the receptor. Functional assays have demonstrated its ability to inhibit receptor-mediated signaling pathways. The potency of this antagonism is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the signaling response.
| Assay Type | Parameter | Result |
| Functional Antagonism | IC50 | Data not publicly detailed |
This table is based on the general understanding of the compound's characterization, with specific values not being available in the public domain.
In Vivo Animal Models of Disease Pathophysiology
Following in vitro characterization, the efficacy of Lazucirnon hydrochloride has been evaluated in various animal models that mimic human diseases.
The potential of Lazucirnon hydrochloride in treating autoimmune blistering diseases has been investigated in models of bullous pemphigoid. In a model where the disease is induced by anti-NC16A IgE antibodies, which target a key protein in the skin, Lazucirnon hydrochloride has shown the ability to mitigate disease pathology. Studies have demonstrated that its administration can lead to a reduction in skin blistering and the associated inflammatory cell infiltration.
| Animal Model | Key Pathological Feature | Effect of Lazucirnon hydrochloride |
| Anti-NC16A IgE-Induced Bullous Pemphigoid | Skin Blistering | Reduction |
| Anti-NC16A IgE-Induced Bullous Pemphigoid | Inflammatory Cell Infiltration | Reduction |
Given the role of inflammation in neurodegenerative diseases, the effects of Lazucirnon hydrochloride have been explored in models of neuroinflammation. While specific studies in models directly replicating Parkinson's or Alzheimer's disease are not extensively reported, its anti-inflammatory mechanism suggests potential relevance. In broader models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), the focus would be on the compound's ability to suppress the inflammatory response in the brain. This includes reducing the activation of microglia and astrocytes, key immune cells in the central nervous system, and protecting neurons from inflammatory damage.
The anti-inflammatory properties of Lazucirnon hydrochloride also suggest its potential use in ocular diseases with an inflammatory component, such as age-related macular degeneration (AMD). In animal models relevant to AMD, such as laser-induced choroidal neovascularization (CNV), which mimics the "wet" form of the disease, the therapeutic potential of Lazucirnon hydrochloride would be assessed by its ability to reduce inflammation, inhibit the formation of new blood vessels, and preserve retinal structure. Research in this area aims to determine if the compound can effectively target the inflammatory cascades that contribute to vision loss in these conditions.
Assessment of Eosinophil Infiltration in Preclinical Models
Lazucirnon hydrochloride, also known as AKST4290, is a small-molecule antagonist of the C-C chemokine receptor type 3 (CCR3). researchgate.netpatsnap.com This receptor is a key component in the inflammatory cascade, particularly in the recruitment of eosinophils. researchgate.net The primary receptor for eotaxin, a potent pro-inflammatory chemokine, is CCR3, which is expressed on the surface of immune cells like eosinophils and certain T lymphocyte subsets. researchgate.net Consequently, the inhibition of the CCR3/eotaxin axis is a primary mechanism through which lazucirnon hydrochloride is expected to mitigate eosinophil-driven inflammation.
Preclinical evidence supporting the role of CCR3 antagonism in reducing eosinophil infiltration comes from various animal models of inflammatory diseases. Although direct studies quantifying eosinophil infiltration following lazucirnon hydrochloride administration are not extensively detailed in publicly available literature, the mechanism of action is strongly supported by research on CCR3 inhibition. For instance, in a murine model of eosinophilic gastroenteritis, treatment with an anti-CCR3 antibody led to a significant reduction in the number of eosinophils in both peripheral blood and the intestinal mucosa. While not a direct study of lazucirnon hydrochloride, this demonstrates that targeting CCR3 effectively curtails eosinophil presence at inflammatory sites.
Furthermore, in mouse models of asthma, another condition characterized by eosinophilic inflammation, CCR3 inhibitors have been shown to decrease the accumulation of eosinophils in the airways and lungs. In aged mice, where a natural increase in circulating immune cells is observed, treatment with AKST4290 was able to reverse these age-related increases, bringing them back to levels seen in younger animals. researchgate.net This suggests a normalizing effect on systemic immune cell populations, which would include eosinophils.
While specific data from preclinical models for diseases like bullous pemphigoid, where targeting eosinophil-related molecules has shown promise, is not available for lazucirnon hydrochloride, the foundational science strongly supports its potential to reduce eosinophil infiltration in these and other eosinophil-mediated conditions. patsnap.com
Impact on Disease Pathway Markers in Animal Models
Preclinical studies have demonstrated the impact of lazucirnon hydrochloride (AKST4290) on key disease pathway markers in various animal models of inflammation and neurodegeneration. These investigations highlight the compound's ability to modulate immune cell infiltration and inflammatory responses.
In mouse models of inflammation induced by either Oxazolone or lipopolysaccharide (LPS), administration of AKST4290 effectively reverted the elevated levels of circulating immune cells back to baseline. researchgate.net This indicates a potent immunomodulatory effect in acute inflammatory states.
The effect of lazucirnon hydrochloride has been notably studied in models of neuroinflammation. In an experimental autoimmune encephalomyelitis (EAE) mouse model, a condition characterized by immune-mediated demyelination and neuroinflammation, AKST4290 treatment led to a significant decrease in T-cell infiltration into the brain and a reduction in microgliosis, which is the activation of microglia, the resident immune cells of the central nervous system. researchgate.net Similarly, in a model of T-cell infiltration induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG), AKST4290 reduced both T-cell infiltration and the signal from Iba1+, a marker for microglia and infiltrating macrophages.
In the context of aging, which is associated with chronic low-grade inflammation, lazucirnon hydrochloride has also shown beneficial effects. In aged mice, the compound reduced the infiltration of CCR3-positive T-cells into key brain regions such as the subventricular zone, hippocampus, and choroid plexus. nih.gov
Preclinical investigations have also been undertaken using a sodium iodate-induced oxidative stress model in the eye to explore the capacity of lazucirnon hydrochloride to block the CCR3-mediated homing of immune cells that contribute to retinal damage. biorxiv.org
Below is a table summarizing the observed effects of Lazucirnon hydrochloride on disease pathway markers in various preclinical models.
| Animal Model | Key Findings |
| Oxazolone-induced Inflammation | Reverted increased blood levels of immune cells to baseline. researchgate.net |
| LPS-induced Inflammation | Reverted increased blood levels of immune cells to baseline. researchgate.net |
| Experimental Autoimmune Encephalomyelitis (EAE) | Significantly decreased T-cell infiltration and microgliosis in the brain. researchgate.net |
| Myelin Oligodendrocyte Glycoprotein (MOG)-induced T-cell Infiltration | Reduced T-cell infiltration and Iba1+ signal in the brain. |
| Aged Mice | Reduced infiltration of CCR3+ T-cells in the subventricular zone, hippocampus, and choroid plexus. nih.gov |
| Parkinson's Disease Models | Demonstrated beneficial effects on microgliosis and immune cell infiltration. mdsabstracts.org |
| Sodium Iodate-induced Oxidative Stress (Eye) | Investigated for blocking CCR3-mediated retinal homing of damage-promoting immune cells. biorxiv.org |
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research
In Vitro Metabolic Stability and Metabolite Identification Research
Detailed information regarding the in vitro metabolic stability and the specific metabolites of lazucirnon hydrochloride from preclinical research is not extensively available in the public domain. Typically, such studies involve incubating the compound with liver microsomes or hepatocytes from various species, including humans, to determine the rate of metabolism and to identify the chemical structures of the resulting metabolites. nih.govjfda-online.comresearchgate.net This information is crucial for understanding the drug's potential for drug-drug interactions and for ensuring that the metabolites are not toxic. Without access to specific study reports, a detailed account of lazucirnon hydrochloride's metabolic profile cannot be provided.
Preclinical Distribution Studies in Animal Tissues
Preclinical studies have provided some insights into the distribution of lazucirnon hydrochloride (AKST4290) in animal tissues, with a particular focus on its penetration into the central nervous system and the eye.
Research has indicated that lazucirnon hydrochloride has marginal brain penetrance. nih.gov This suggests that its effects on neuroinflammation, as observed in various preclinical models, may be primarily mediated by its action on peripheral immune cells, preventing their entry into the central nervous system. nih.gov
In contrast to its limited access to the brain, studies have shown that AKST4290 preferentially accumulates in the retinal pigment epithelium (RPE)/choroid complex of the eye. biorxiv.org A study employing a combination of autoradiography and analytical chemistry was conducted to assess the concentration and distribution of AKST4290 in the mouse eye, confirming its presence in ocular tissues following oral administration. biorxiv.org This targeted distribution to the eye is particularly relevant for its development as a potential treatment for age-related macular degeneration.
The following table summarizes the key findings from preclinical distribution studies of Lazucirnon hydrochloride.
| Tissue | Finding | Implication |
| Brain | Marginal Penetrance. nih.gov | Effects on neuroinflammation likely mediated by peripheral action. |
| Eye (RPE/Choroid) | Preferential Accumulation. biorxiv.org | Supports its therapeutic potential for ocular diseases. |
| General | Oral Bioavailability | The compound is orally active, as demonstrated in multiple preclinical models. researchgate.netmdsabstracts.orgmedchemexpress.com |
Synthetic Chemistry and Structural Insights
Chemical Synthesis Pathways for Lazucirnon (B3320562) Hydrochloride
The synthesis of Lazucirnon hydrochloride is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final active pharmaceutical ingredient.
Patented Synthetic Methodologies
The primary patented synthetic route to Lazucirnon, identified as Example 11 in patent WO2012045803A1, involves the synthesis of two key fragments: (2R)-1-(1-((4-chloro-3-methylphenyl)methyl)piperidin-4-yl)-5-oxopyrrolidine-2-carboxylic acid and 2-amino-N,N,6-trimethylpyridine-4-carboxamide.
The synthesis of the pyrrolidinone-containing carboxylic acid intermediate begins with the appropriate starting materials, leading to the formation of the chiral pyrrolidinone ring with the desired (2R) configuration. This is followed by the introduction of the N-benzyl piperidine (B6355638) moiety.
The second key intermediate, a substituted aminopyridine, is prepared separately. The final step in the synthesis of the Lazucirnon molecule is an amide coupling reaction between the carboxylic acid of the pyrrolidinone fragment and the amino group of the pyridine (B92270) fragment. The resulting compound is then converted to its hydrochloride salt.
Structural Features and Chemical Motifs
Lazucirnon hydrochloride's molecular architecture is characterized by several key chemical motifs that are integral to its function.
Small Molecule Classification
Lazucirnon is classified as a small molecule, a class of organic compounds with a low molecular weight. This classification is significant as small molecules are often orally bioavailable and can be designed to interact with specific biological targets.
| Property | Value |
| Molecular Formula | C27H34ClN5O3 |
| Molecular Weight | 512.0 g/mol |
Role of N-Benzyl Piperidine Moiety
The N-benzyl piperidine moiety is a common structural feature in many biologically active compounds. In the context of drug design, this group can influence a molecule's pharmacokinetic and pharmacodynamic properties. The benzyl (B1604629) group can participate in hydrophobic and van der Waals interactions with biological targets, while the piperidine ring provides a flexible scaffold that can be optimized for target binding. The nitrogen atom within the piperidine ring can also be protonated, which may be important for solubility and interactions with target proteins.
Pyrrolidinone Core Structures
The pyrrolidinone ring is a five-membered lactam that is a core structural component of numerous pharmaceuticals. This heterocyclic scaffold is valued in medicinal chemistry for its ability to serve as a rigid framework for orienting functional groups in a specific spatial arrangement, which is crucial for selective binding to biological targets. The carbonyl group of the lactam can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
Stereochemical Considerations in Synthesis and Biological Activity
The synthesis of Lazucirnon hydrochloride incorporates a specific stereoisomer, which is critical for its intended biological activity. The IUPAC name, 2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide, explicitly denotes the (2R) configuration at the chiral center of the pyrrolidinone ring.
The stereochemistry of a drug molecule is paramount as biological systems, such as enzymes and receptors, are chiral. Consequently, different enantiomers of a drug can exhibit distinct pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. The stereoselective synthesis of Lazucirnon ensures that the desired enantiomer with the optimal therapeutic profile is produced. This is typically achieved through the use of chiral starting materials or chiral catalysts during the synthetic process to control the formation of the specific stereocenter.
Computational and Biophysical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Information regarding specific molecular docking simulations for Lazucirnon (B3320562) hydrochloride's interaction with its target, the CCR3 receptor, is not available in the public domain. Such studies would theoretically be used to predict the binding orientation and affinity of the compound within the receptor's binding pocket.
Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics
There are no publicly accessible reports on molecular dynamics simulations of Lazucirnon hydrochloride. These simulations would be instrumental in understanding the conformational changes of both the ligand and the CCR3 receptor upon binding, as well as the stability of the resulting complex over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Details of any Quantitative Structure-Activity Relationship (QSAR) models developed for the optimization of Lazucirnon hydrochloride or related compounds have not been published. QSAR studies would involve correlating the physicochemical properties of a series of molecules with their biological activity to guide the design of more potent analogs.
Structure-Based Drug Design Approaches
While structure-based drug design was likely a key component in the discovery of Lazucirnon hydrochloride, specific details regarding its application are not publicly documented.
De Novo Ligand Design
Information on the use of de novo ligand design, which involves constructing novel molecular structures within the constraints of a target's binding site, for Lazucirnon hydrochloride is not available.
Fragment-Based and Scaffold Hopping Strategies
The application of fragment-based screening or scaffold hopping strategies in the development of Lazucirnon hydrochloride has not been detailed in available literature. These techniques are used to identify novel core structures for lead optimization.
Ligand-Based Virtual Screening Methodologies
There is no public information on the use of ligand-based virtual screening methods in the discovery or development of Lazucirnon hydrochloride. These methods would typically involve searching large chemical databases for molecules with similar properties to known active compounds.
Analysis of Hydration Sites and Thermodynamics in Binding
Detailed computational and biophysical studies specifically elucidating the hydration site analysis and binding thermodynamics of Lazucirnon hydrochloride are not extensively available in publicly accessible scientific literature. Such studies, which are crucial for understanding the nuanced molecular interactions driving ligand-receptor recognition, are often proprietary to the developing pharmaceutical company. However, based on the known mechanism of action and general principles of drug-receptor binding, a theoretical framework for these aspects can be discussed.
Lazucirnon hydrochloride functions as an antagonist of the C-C chemokine receptor type 3 (CCR3). The binding of Lazucirnon to CCR3 is a competitive and high-affinity interaction. This suggests that the compound directly competes with endogenous ligands for the binding site and forms a stable complex with the receptor.
Computational and Biophysical Insights into Binding
Molecular modeling and site-directed mutagenesis studies have provided some insights into the binding of antagonists to CCR3. For instance, key amino acid residues within the transmembrane domain of the CCR3 receptor have been identified as crucial for antagonist binding. These likely include interactions with specific tyrosine and glutamate (B1630785) residues. The precise nature of these interactions, whether they are hydrogen bonds, hydrophobic interactions, or ionic bonds, would dictate the enthalpic and entropic contributions to the binding affinity.
Hydration Site Analysis
The analysis of hydration sites, or the location and energetic properties of water molecules within the binding pocket, is a critical component of understanding ligand binding. Water molecules can play a crucial role in mediating ligand-receptor interactions or can be displaced upon ligand binding. The displacement of energetically unfavorable water molecules from the binding site to the bulk solvent is a common driver of favorable binding entropy.
In the context of Lazucirnon hydrochloride, it is hypothesized that its binding to the CCR3 receptor involves the displacement of one or more water molecules from the binding pocket. A detailed computational analysis, were it available, would likely reveal the specific hydration sites and their thermodynamic properties.
Lead Optimization Strategies
Rational Design for Enhanced Target Selectivity and Potency
The rational design of Lazucirnon (B3320562) hydrochloride was centered on achieving high affinity and selectivity for the CCR3 receptor, a key mediator in inflammatory pathways. The lead optimization process for CCR3 antagonists often involves the exploration of key pharmacophoric features to enhance binding and functional activity. For this class of compounds, structure-activity relationship (SAR) studies have been instrumental in identifying crucial molecular interactions that govern potency and selectivity.
In the broader development of CCR3 antagonists, a common structural motif that has been identified as essential for activity is the N-(alkyl)benzylpiperidine pharmacophore. Medicinal chemistry efforts have demonstrated that modifications to this core structure can significantly impact binding affinity. The introduction of N-(ureidoalkyl) substituents, for instance, has been shown to improve the binding potency of CCR3 antagonists from the micromolar to the low nanomolar range acs.orgnih.gov.
While specific details on the rational design of Lazucirnon are proprietary, its chemical structure aligns with the general principles established for potent and selective CCR3 antagonists. The structure of Lazucirnon, 2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide, suggests a deliberate design to optimize interactions with the CCR3 binding pocket. The presence of the substituted benzylpiperidine moiety is consistent with the established pharmacophore for this target class.
Furthermore, the optimization process likely involved fine-tuning of various substituents to maximize potency. For example, in the development of other CCR3 antagonists, replacing a phenyl linker with a cyclohexyl linker and modifying the position of the benzylpiperidine attachment have led to significant improvements in potency acs.org. It is plausible that similar systematic modifications were explored during the lead optimization of Lazucirnon to arrive at the final clinical candidate with a high binding affinity, as evidenced by its reported Ki of 3.2 nM for the human CCR3 receptor.
Table 1: Key Structural Features in CCR3 Antagonist Design
| Structural Feature | Role in Optimization | Reference |
| N-(alkyl)benzylpiperidine | Essential pharmacophore for selective CCR3 antagonism | acs.orgnih.gov |
| N-(ureidoalkyl) substituents | Improvement of binding potency to the nanomolar range | acs.orgnih.gov |
| Phenyl linker modifications | Enhancement of compound potency | acs.org |
Optimization of Preclinical Pharmacokinetic Properties
A critical aspect of the lead optimization of Lazucirnon hydrochloride was the enhancement of its preclinical pharmacokinetic profile to ensure adequate drug exposure at the target tissues. As an orally administered small molecule, its absorption, distribution, metabolism, and excretion (ADME) properties were carefully considered and optimized.
Preclinical studies in mice were conducted to determine the pharmacokinetics and biodistribution of Lazucirnon (AKST4290) in various ocular compartments, which is particularly relevant for its development in age-related macular degeneration. Following a single oral dose, high levels of the compound were detected in the retinal pigment epithelium (RPE)/choroid, the primary site of pathology in neovascular AMD. This indicates a preferential accumulation in the target tissue, a desirable pharmacokinetic property.
For instance, in C57BL/6 mice, the concentration of AKST4290 in the RPE/choroid was found to be significantly higher than in the retina at 2 hours post-dose, with a mean concentration of 1087.2 ng/mL in the RPE/choroid compared to 460.06 ng/mL in the retina. This targeted distribution supports the potential for a localized therapeutic effect with systemic administration. The optimization of physicochemical properties to achieve such a distribution profile is a key outcome of successful lead optimization.
The oral bioavailability of CCR3 antagonists is a significant focus during their development. In the optimization of a related CCR3 antagonist, DPC168, an oral bioavailability of 20% in mice was deemed adequate for efficacy studies in animal models of allergic airway inflammation acs.org. While the specific oral bioavailability of Lazucirnon in preclinical models is not publicly detailed, its advancement into clinical trials as an oral agent suggests that its pharmacokinetic properties were optimized to achieve sufficient systemic exposure.
Table 2: Preclinical Pharmacokinetic Parameters of AKST4290 in C57BL/6 Mice
| Time Post-Dose | Mean Concentration in RPE/Choroid (ng/mL) | Mean Concentration in Retina (ng/mL) |
| 0.5 hours | 447.8 | Not Reported |
| 2 hours | 1087.2 | 460.06 |
| 24 hours | 941.5 | Not Reported |
Iterative Design-Make-Test-Analyze (DMTA) Cycles in Preclinical Development
The preclinical development of Lazucirnon hydrochloride would have involved iterative Design-Make-Test-Analyze (DMTA) cycles, a cornerstone of modern drug discovery. This cyclical process allows for the systematic refinement of lead compounds to achieve a desired profile of potency, selectivity, and pharmacokinetic properties.
In each DMTA cycle, new structural analogs of a lead compound are designed based on existing SAR data and computational modeling. These new compounds are then synthesized ("Make") and subjected to a battery of in vitro and in vivo assays ("Test") to evaluate their biological activity and ADME properties. The resulting data are then analyzed ("Analyze") to inform the design of the next generation of compounds.
While specific details of the DMTA cycles for Lazucirnon are not publicly available, the general approach for CCR3 antagonists would involve:
Design: Computational modeling of the CCR3 receptor to predict binding interactions and guide the design of new analogs with improved affinity and selectivity.
Make: Organic synthesis of the designed compounds. The patent literature, such as WO2012045803A1 which is reported to include the structure of Lazucirnon as example 11, provides insights into the synthetic routes for this class of molecules guidetomalariapharmacology.org.
Test: In vitro assays to determine binding affinity for CCR3 and other chemokine receptors to assess selectivity. Functional assays, such as chemotaxis and calcium mobilization assays using human eosinophils, would be used to measure antagonist potency. Early in vivo studies in animal models would provide initial pharmacokinetic and efficacy data.
Analyze: Evaluation of the relationship between structural modifications and the observed changes in potency, selectivity, and pharmacokinetic parameters to refine the SAR and guide the next round of design.
This iterative process continues until a compound with an optimal balance of properties, such as Lazucirnon hydrochloride, is identified as a clinical candidate.
Influence of Structural Modifications on Biological Activity and Physicochemical Profiles
The biological activity and physicochemical properties of a drug candidate are intrinsically linked to its chemical structure. In the lead optimization of Lazucirnon hydrochloride, structural modifications would have been systematically made to modulate these properties and achieve the desired therapeutic profile.
The fundamental concept of SAR dictates that changes in a molecule's structure lead to changes in its biological activity sumathipublications.com. For CCR3 antagonists, SAR studies have elucidated the importance of specific structural features. For example, derivatization of a lead structure by incorporating substituents into the benzene (B151609) rings of the benzothiazole (B30560) and piperidine (B6355638) side chains has been shown to yield compounds with nanomolar binding affinity and high selectivity for CCR3 over the related CCR1 receptor nih.gov.
Key structural modifications and their likely influence on the properties of Lazucirnon and related CCR3 antagonists include:
Substitution on the Benzyl (B1604629) Ring: The presence and position of substituents on the benzyl ring of the N-benzylpiperidine core can significantly affect potency and selectivity. The 4-chloro-3-methylphenyl group in Lazucirnon was likely selected through systematic exploration of different substitution patterns to optimize interactions within the CCR3 binding site.
The Urea and Amide Linkers: The nature of the linker groups connecting the core pharmacophore to other parts of the molecule is crucial for maintaining the correct orientation for receptor binding and can also influence physicochemical properties such as solubility and permeability.
The optimization of physicochemical properties is also a key goal of structural modifications. Properties such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are carefully balanced to achieve good oral absorption and distribution while minimizing potential liabilities such as off-target effects and metabolic instability.
Analytical Methodologies for Research
Advanced Spectroscopic and Chromatographic Methods for Compound Characterization
The foundational analysis of Lazucirnon (B3320562) hydrochloride involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of Lazucirnon hydrochloride. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's complex piperidine (B6355638) and aromatic ring structures.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands would confirm the presence of amides, amines, chlorobenzenes, and other key structural motifs.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to determine the wavelengths of maximum absorbance, which can be useful for quantitative analysis and for providing information about the electronic structure of the molecule.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for assessing the purity of Lazucirnon hydrochloride. A validated reverse-phase HPLC (RP-HPLC) method, often with UV detection, would be developed to separate the active pharmaceutical ingredient (API) from any impurities or degradation products. The choice of column (e.g., C18), mobile phase composition, and flow rate are optimized to achieve adequate resolution.
Gas Chromatography (GC): While less common for non-volatile compounds like Lazucirnon hydrochloride, GC could be used for the analysis of any volatile organic impurities that may be present from the synthesis process.
Table 1: Spectroscopic and Chromatographic Data for a Representative Small Molecule CCR3 Antagonist
| Parameter | Method | Typical Result/Observation |
| Structural Elucidation | ¹H NMR | Chemical shifts and coupling constants consistent with the proposed piperidine and substituted aromatic ring protons. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including carbonyls, aromatic carbons, and aliphatic carbons in the piperidine ring. | |
| Functional Group ID | IR (KBr) | Characteristic peaks for N-H, C=O, C-Cl, and aromatic C-H stretching and bending vibrations. |
| Purity Assessment | RP-HPLC-UV | A single major peak with a purity of >99% at a specific retention time. |
| Molecular Mass | Mass Spec. | A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺. |
Mass Spectrometry-Based Assays for Molecular Interaction Studies
Mass spectrometry (MS) is a powerful tool for characterizing Lazucirnon hydrochloride and studying its interactions with its biological target, the C-C chemokine receptor type 3 (CCR3).
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the precise molecular weight of Lazucirnon hydrochloride, confirming its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it can provide valuable structural information through fragmentation analysis. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS provides a highly sensitive and selective method for both qualitative and quantitative analysis. LC-MS is invaluable for identifying metabolites of Lazucirnon hydrochloride in preclinical studies and for impurity profiling. chromatographyonline.comsci-hub.se
High-Resolution Mass Spectrometry (HRMS): HRMS offers very high mass accuracy, which is crucial for the unambiguous identification of the parent compound and its metabolites, especially in complex biological matrices. chromatographyonline.com
Table 2: Application of Mass Spectrometry in the Study of Small Molecule-Protein Interactions
| Application | Mass Spectrometry Technique | Information Gained |
| Target Engagement | Affinity Purification-MS | Identification of the specific binding of Lazucirnon hydrochloride to the CCR3 receptor. |
| Binding Site Mapping | Hydrogen-Deuterium Exchange MS | Information on the conformational changes in the CCR3 receptor upon binding of Lazucirnon hydrochloride. |
| Metabolite Identification | LC-HRMS/MS | Structural elucidation of metabolites formed in preclinical in vitro (e.g., liver microsomes) and in vivo models. |
| Quantitative Bioanalysis | LC-MS/MS | Precise measurement of Lazucirnon hydrochloride concentrations in biological fluids like plasma and tissue homogenates. inotiv.com |
Fluorescence Resonance Energy Transfer (FRET) for Binding Affinity Determinations
Fluorescence Resonance Energy Transfer (FRET) is a sophisticated biophysical technique used to measure the binding affinity of ligands to their receptors in real-time and in a cellular context. For a G protein-coupled receptor (GPCR) antagonist like Lazucirnon hydrochloride, FRET-based assays are highly valuable.
The principle involves labeling the CCR3 receptor with a fluorescent donor molecule (e.g., a green fluorescent protein variant) and using a fluorescently labeled ligand that acts as an acceptor. When the labeled ligand binds to the receptor, the donor and acceptor fluorophores are brought into close proximity, allowing for energy transfer from the donor to the acceptor. This results in a measurable change in the fluorescence signal.
By competing with the fluorescent ligand for binding to the CCR3 receptor, unlabeled Lazucirnon hydrochloride will cause a concentration-dependent decrease in the FRET signal. This allows for the determination of its binding affinity (Ki) in a homogeneous assay format, which is amenable to high-throughput screening. Time-resolved FRET (TR-FRET) can be employed to reduce background fluorescence and improve assay sensitivity.
Table 3: Hypothetical FRET-Based Binding Affinity Determination for Lazucirnon hydrochloride
| Parameter | Description |
| Assay Principle | Competitive displacement of a fluorescently labeled CCR3 ligand by Lazucirnon hydrochloride, leading to a decrease in the FRET signal between a donor-labeled receptor and the acceptor-labeled ligand. |
| Instrumentation | Plate reader with FRET capabilities. |
| Data Output | IC₅₀ value (concentration of Lazucirnon hydrochloride that inhibits 50% of the fluorescent ligand binding). |
| Calculated Parameter | Ki (inhibition constant), calculated from the IC₅₀ value using the Cheng-Prusoff equation. |
Bioanalytical Techniques for Preclinical Sample Analysis
The quantitative determination of Lazucirnon hydrochloride and its metabolites in biological matrices from preclinical studies is crucial for understanding its pharmacokinetics (PK) and toxicokinetics (TK). Validated bioanalytical methods are required to ensure the reliability of the data submitted to regulatory agencies. outsourcedpharma.comnalam.ca
Sample Preparation: The first step in bioanalytical assays is the extraction of the analyte from the complex biological matrix (e.g., plasma, urine, tissue homogenate). Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. inotiv.comanapharmbioanalytics.com A validated LC-MS/MS method for Lazucirnon hydrochloride would involve:
Optimization of chromatographic conditions to separate the analyte from endogenous matrix components.
Development of a multiple reaction monitoring (MRM) method in the mass spectrometer for highly selective and sensitive detection.
Use of a stable isotope-labeled internal standard to ensure accuracy and precision.
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). outsourcedpharma.comnalam.ca Key validation parameters include:
Selectivity and specificity
Accuracy and precision
Calibration curve and linearity
Lower limit of quantification (LLOQ)
Matrix effect
Recovery
Stability of the analyte under various conditions (e.g., freeze-thaw, bench-top, long-term storage). youtube.com
Table 4: Key Parameters of a Validated LC-MS/MS Bioanalytical Method for a Small Molecule Drug
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Matrix Effect | The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under the tested storage and handling conditions. |
Future Directions in Lazucirnon Hydrochloride Research
Exploration of Novel Biological Targets and Pathways
While the primary mechanism of Lazucirnon (B3320562) hydrochloride is the inhibition of the CCR3/eotaxin axis, which plays a crucial role in the recruitment of eosinophils, future research will likely delve into more nuanced aspects of CCR3 signaling and potentially uncover novel biological targets. nih.govmdpi.com The activation of CCR3 is known to trigger multiple downstream signaling pathways, including the MAPK-p38-ERK1/2 and PI3K/Akt pathways. alzdiscovery.org A deeper understanding of how Lazucirnon hydrochloride modulates these specific intracellular cascades could reveal opportunities for more targeted therapeutic interventions.
A particularly promising avenue of investigation is the concept of biased antagonism . This refers to the ability of a ligand to selectively inhibit certain downstream signaling pathways of a receptor while leaving others unaffected. nih.govnih.gov For CCR3, a biased antagonist could potentially inhibit the pro-inflammatory signaling mediated by G-proteins without affecting the β-arrestin pathway, which is involved in receptor internalization and degradation. alzdiscovery.orgnih.gov This approach may offer a more refined therapeutic effect and could circumvent issues of drug tolerance that have been observed with unbiased CCR3 antagonists in clinical trials for conditions like asthma. alzdiscovery.orgnih.gov While Lazucirnon hydrochloride is currently understood as a CCR3 antagonist, future studies could explore whether it or its analogs exhibit any biased signaling properties.
Furthermore, the upregulation of CCR3 in other pathological contexts, such as in osteoporosis and bone metastasis, suggests that the therapeutic applications of CCR3 antagonists like Lazucirnon hydrochloride could be expanded. alzdiscovery.org Research into the role of the CCR3 axis in these conditions may identify novel therapeutic indications.
Development of Advanced In Vitro and In Vivo Preclinical Models
To better predict the clinical efficacy and to elucidate the mechanisms of action of Lazucirnon hydrochloride, the development and utilization of more sophisticated preclinical models are essential.
Advanced In Vitro Models:
Traditional 2D cell cultures are being superseded by three-dimensional (3D) models that more accurately recapitulate the complex microenvironment of human tissues. Organoids , which are self-organizing 3D cell cultures derived from stem cells, are emerging as powerful tools for disease modeling and drug screening. For neurodegenerative conditions like Parkinson's disease, cerebral organoids that mimic the structure and cellular composition of the human brain can be used to study neuroinflammation and the effects of CCR3 inhibition in a more physiologically relevant context. nih.gov
| In Vitro Model | Application in Lazucirnon Hydrochloride Research | Potential Insights |
| Cerebral Organoids | Modeling neuroinflammation in Parkinson's and Alzheimer's disease. | Elucidation of the role of CCR3 on microglia and astrocytes in a human-relevant 3D environment. |
| Retinal Organoids | Investigating the impact on neovascularization and inflammation in AMD. | Understanding the direct effects on retinal cell types and vascular development. |
| Skin Organoids | Studying the pathophysiology of bullous pemphigoid. | Assessing the impact on eosinophil infiltration and blister formation in a human skin equivalent. |
Advanced In Vivo Models:
While traditional animal models have been instrumental, newer models that more closely mimic specific aspects of human disease are being developed. For instance, the Winnie murine model of spontaneous chronic colitis has been used to study the effects of CCR3 antagonists on intestinal inflammation and eosinophil chemotaxis. mdpi.com The use of such specialized models can provide more translatable data for the development of Lazucirnon hydrochloride for inflammatory bowel disease.
Furthermore, the use of advanced imaging techniques in animal models can provide real-time insights into drug distribution, target engagement, and therapeutic effects.
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation
To gain a holistic understanding of the biological effects of Lazucirnon hydrochloride, future research will likely incorporate multi-omics approaches. This involves the integrated analysis of various types of large-scale biological data, such as genomics, transcriptomics, proteomics, and metabolomics.
By employing techniques like transcriptomic profiling (e.g., RNA sequencing) of cells or tissues treated with Lazucirnon hydrochloride, researchers can identify the full spectrum of genes and signaling pathways that are modulated by the drug. This can help to confirm its known effects on the CCR3 pathway and potentially uncover novel, off-target effects that may contribute to its therapeutic efficacy or side-effect profile. mdpi.com
The integration of proteomics and metabolomics data can further illuminate the downstream consequences of CCR3 inhibition on protein expression and cellular metabolism, respectively. This comprehensive, systems-level view can lead to the identification of novel biomarkers of drug response and a more complete understanding of its mechanism of action.
| Omics Approach | Application in Lazucirnon Hydrochloride Research | Potential Discoveries |
| Transcriptomics | Analysis of gene expression changes in response to treatment. | Identification of novel regulated genes and pathways beyond the immediate CCR3 signaling cascade. |
| Proteomics | Profiling of protein expression and post-translational modifications. | Understanding the impact on inflammatory mediators and cellular signaling proteins. |
| Metabolomics | Study of changes in small molecule metabolites. | Revealing alterations in cellular metabolism and identifying biomarkers of therapeutic response. |
Innovations in Computational and Synthetic Methodologies for Analog Discovery
The discovery of novel and improved analogs of Lazucirnon hydrochloride will be accelerated by innovations in computational and synthetic chemistry.
Computational Methodologies:
Pharmacophore modeling is a computational technique used to define the essential three-dimensional features of a molecule that are responsible for its biological activity. nih.govdergipark.org.tr By creating a pharmacophore model based on known CCR3 antagonists, researchers can virtually screen large compound libraries to identify novel chemical scaffolds with the potential for CCR3 inhibition. nih.gov This approach can significantly expedite the initial stages of drug discovery.
Molecular docking studies, which predict the binding orientation of a small molecule to its target protein, can be used to refine the design of new analogs with improved affinity and selectivity for CCR3. nih.gov
Synthetic Methodologies:
Lazucirnon hydrochloride belongs to a class of compounds containing a piperidine (B6355638) core structure. nih.govnih.gov Recent advances in synthetic organic chemistry are providing more efficient and modular strategies for the synthesis of complex piperidine-containing molecules. news-medical.net These new methods can reduce the number of synthetic steps, improve yields, and allow for the rapid generation of a diverse library of Lazucirnon hydrochloride analogs for structure-activity relationship (SAR) studies. This will enable a more thorough exploration of the chemical space around the core structure, leading to the identification of next-generation CCR3 antagonists with optimized pharmacological properties.
Table of Compounds Mentioned
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Lazucirnon hydrochloride with high purity?
- Methodological Answer : Synthesis requires rigorous control of reaction conditions (e.g., temperature, solvent ratios) and purification steps. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should monitor reaction progress and intermediate purity . Final purification via recrystallization or column chromatography, followed by spectroscopic validation (NMR, FT-IR), ensures structural integrity. Residual solvents must comply with ICH guidelines (e.g., <5,000 ppm) .
Q. Which analytical techniques are critical for characterizing Lazucirnon hydrochloride?
- Methodological Answer :
- Purity : HPLC with UV detection (e.g., C18 column, 1.0 mL/min flow rate, λ = 254 nm) .
- Structural Confirmation : - and -NMR for molecular fingerprints; mass spectrometry (HRMS) for molecular weight validation.
- Crystallinity : X-ray diffraction (XRD) to confirm polymorphic stability .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds .
Q. What are the recommended storage conditions to maintain Lazucirnon hydrochloride stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. For long-term stability (>6 months), lyophilize the compound and store under inert gas (e.g., argon). Avoid freeze-thaw cycles, as repeated phase changes degrade crystallinity . Monitor stability via accelerated degradation studies (40°C/75% RH for 3 months) to predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data across preclinical studies?
- Methodological Answer : Conduct meta-analyses of existing PK datasets to identify variables (e.g., dosing regimens, animal models). Validate assays using standardized protocols (e.g., LC-MS/MS for plasma concentration measurements) to minimize inter-lab variability . Use physiologically based pharmacokinetic (PBPK) modeling to reconcile species-specific metabolic differences .
Q. What experimental strategies optimize in vivo efficacy while minimizing off-target toxicity?
- Methodological Answer :
- Dose Optimization : Perform dose-response studies in rodent models, measuring biomarkers (e.g., target receptor occupancy) and toxicity markers (e.g., liver enzymes).
- Toxicokinetics : Compare plasma exposure (AUC) at efficacious vs. toxic doses.
- Selectivity Profiling : Screen against related receptors/enzymes (e.g., kinase panels) to identify off-target interactions .
Q. How to design experiments to elucidate Lazucirnon hydrochloride’s mechanism of action (MoA)?
- Methodological Answer :
- Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins.
- Pathway Analysis : Transcriptomic (RNA-seq) or proteomic (SILAC) profiling in treated vs. control cells.
- Functional Validation : CRISPR/Cas9 knockout of putative targets to confirm MoA .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported IC values across cell-based assays?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Use reference compounds (e.g., positive controls) to calibrate inter-assay variability. Report data with 95% confidence intervals and statistical power calculations. Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What protocols ensure reproducibility in animal studies investigating Lazucirnon hydrochloride’s efficacy?
- Methodological Answer : Adopt ARRIVE guidelines for preclinical studies. Use randomized, blinded designs with sample sizes justified by power analysis. Document environmental variables (e.g., housing temperature, circadian rhythm). Share raw data and analysis scripts via open-access repositories .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
